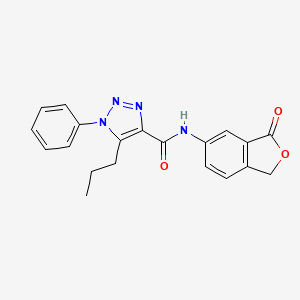

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzofuran core fused with a triazole-carboxamide moiety. The 3-oxo-1,3-dihydro-2-benzofuran group contributes rigidity and planar geometry, while the triazole ring introduces nitrogen-rich electronic properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole-based inhibitors in ) suggest relevance in targeting signaling pathways like Wnt/β-catenin .

Properties

IUPAC Name |

N-(3-oxo-1H-2-benzofuran-5-yl)-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-2-6-17-18(22-23-24(17)15-7-4-3-5-8-15)19(25)21-14-10-9-13-12-27-20(26)16(13)11-14/h3-5,7-11H,2,6,12H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTCTBMPBCPOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(COC4=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₃ |

| Molecular Weight | 313.27 g/mol |

| InChI | InChI=1S/C15H13N3O3 |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have indicated that 1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar triazole moieties have shown IC50 values ranging from 1.02 to 74.28 μM across various cancer cell lines, demonstrating their potential as effective anticancer agents . The specific compound has been evaluated for its cytotoxic effects on multiple cancer cell lines, revealing promising results.

Antimicrobial Activity

The triazole ring is known for its broad-spectrum antimicrobial activity. Research has shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its binding affinity to microbial targets, potentially leading to effective treatments against resistant strains .

Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases. Compounds containing the triazole moiety have demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. Studies have indicated that certain derivatives can significantly reduce edema in animal models, suggesting a potential for therapeutic use in inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : Binding to various biological receptors could modulate signaling pathways critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence ROS levels in cells, contributing to their anticancer and antimicrobial effects .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives against cancer cell lines such as MCF-7 and HT-29. The results indicated that specific modifications to the triazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Another study focused on the anti-inflammatory properties of triazole derivatives in a carrageenan-induced paw edema model. The tested compounds exhibited significant reductions in swelling compared to controls, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that triazole derivatives, including N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, exhibit significant anticancer activity. The incorporation of the triazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, a study highlighted the synthesis of triazole hybrids that demonstrated potent activity against breast and lung cancer cells, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives containing the triazole ring possess broad-spectrum antibacterial and antifungal activities. For example, studies involving similar triazole compounds have reported effective inhibition of both Gram-positive and Gram-negative bacterial strains as well as various fungal pathogens .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production .

Neurological Applications

The triazole derivatives are being explored for their potential in treating neurodegenerative disorders. Research suggests that compounds with a triazole structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. Some studies report that certain triazole-containing hybrids exhibit greater inhibitory activity than established drugs like donepezil .

Synthesis and Chemical Properties

The synthesis of N-(3-oxo-1,3-dihydro-2-benzofuran-5-y)-1-pheny-l5-propyltriazole derivatives typically involves click chemistry techniques that provide high yields and purity. Characterization methods such as NMR and mass spectrometry confirm the structural integrity of these compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound shares structural motifs with several analogs:

- Triazole-carboxamide core: Present in all compounds listed in (e.g., 3o, 3p), which are substituted with fluorophenyl, quinolinyl, or naphthalenyl groups.

- Benzofuran derivatives: and describe compounds with isoindolinone or isoindole-dione fused to 3-oxo-benzofuran. The target compound replaces these with a triazole ring, reducing ring strain and increasing hydrogen-bonding capacity via the carboxamide group .

- Substituent variations : The propyl group at position 5 of the triazole (target compound) contrasts with ethyl, isopropyl, or methyl groups in ’s analogs. Longer alkyl chains (e.g., propyl) may enhance membrane permeability but reduce solubility .

Crystallographic and Conformational Analysis

- Crystal packing: The target compound’s benzofuran-triazole system likely adopts a planar conformation similar to C19H15NO4 (), where O3 and C120C19 rings are nearly planar (deviation < 0.01 Å). However, the triazole’s N1—C12 bond may introduce torsional strain (cf. -19.6° in ), affecting molecular stacking .

- Hydrogen-bonding networks: Analogous to C17H11NO4 (), the carboxamide and benzofuran carbonyl groups could form C–H···O interactions, stabilizing supramolecular chains or layers. For example, C17H11NO4 exhibits C5–H5···O1 interactions (d = 3.406 Å, angle = 154°) .

Software and Methodological Commonalities

Crystallographic analyses of related compounds () rely on:

- SHELX suite : For structure refinement (SHELXL-97) and solution (SHELXS), ensuring high precision in bond-length and angle calculations .

- ORTEP-II : Used for thermal ellipsoid visualization, critical for assessing anisotropic displacement in the benzofuran and triazole moieties .

Data Tables

Table 1: Structural Comparison of Triazole-Benzofuran Analogs

Table 2: Crystallographic Parameters of Analogs

*Predicted based on methodologies in –3.

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.